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(DHQD)2PHAL

Cat. No.: B128168
CAS No.: 140853-10-7
M. Wt: 779.0 g/mol
InChI Key: YUCBLVFHJWOYDN-HVLQGHBFSA-N
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Description

Overview of Chiral Ligands in Stereoselective Synthesis

In the realm of stereoselective synthesis, the creation of a single desired stereoisomer of a chiral molecule is paramount. Chiral ligands are indispensable tools in this endeavor. These molecules, themselves chiral, coordinate to a metal catalyst and create a chiral environment that influences the stereochemical outcome of a reaction, favoring the formation of one enantiomer over the other. The Cinchona alkaloids, a class of naturally occurring compounds, have proven to be an exceptionally versatile and effective scaffold for the development of chiral ligands. wiley-vch.deresearchgate.net

Historical Context of Cinchona Alkaloids in Asymmetric Reactions

The use of Cinchona alkaloids in chemistry has a rich history, dating back to their isolation from the bark of the Cinchona tree in the early 19th century. wiley-vch.de While initially recognized for their medicinal properties, particularly quinine (B1679958) as an antimalarial agent, their potential in asymmetric synthesis was first hinted at in the early 20th century. wiley-vch.dersc.org However, it was in the latter half of the century that their role as powerful catalysts and ligands in asymmetric reactions was fully realized. wiley-vch.de The development of modified Cinchona alkaloids has led to significant breakthroughs, most notably the Sharpless asymmetric dihydroxylation, which earned K. Barry Sharpless a share of the 2001 Nobel Prize in Chemistry. wikipedia.orgwiley-vch.de

Derivation from Quinidine (B1679956) (QD)

(DHQD)2PHAL is a derivative of dihydroquinidine (B8771983) (DHQD), which is itself obtained from the natural Cinchona alkaloid, quinidine (QD). yale.edu Dihydroquinidine is produced by the hydrogenation of the vinyl group in quinidine. yale.edubuchler-gmbh.com The synthesis of this compound involves the reaction of two equivalents of dihydroquinidine with 1,4-dichlorophthalazine (B42487), creating a dimeric structure linked by a phthalazine (B143731) core. msu.edu This specific structural arrangement is crucial for its catalytic activity and stereochemical control.

Comparison with (DHQ)2PHAL (AD-mix-α)

This compound is a pseudoenantiomer of (DHQ)2PHAL, a similar dimeric ligand derived from dihydroquinine (DHQ). yale.edu While both are highly effective in asymmetric dihydroxylation, they exhibit opposite enantioselectivity. alfa-chemistry.comwikipedia.org this compound is the chiral ligand present in the commercially available reagent mixture known as AD-mix-β, which delivers diols with a specific stereochemistry. organic-chemistry.orgwikipedia.orgsigmaaldrich.com Conversely, (DHQ)2PHAL is the key component of AD-mix-α, which yields the opposite enantiomer of the diol product. organic-chemistry.orgwikipedia.orgmdpi.com This predictable and complementary stereochemical control makes these two ligands an invaluable pair for accessing either enantiomer of a target molecule.

The choice between AD-mix-α and AD-mix-β, and therefore between (DHQ)2PHAL and this compound, dictates the facial selectivity of the dihydroxylation of an alkene. For a given prochiral alkene, one ligand will direct the attack of the osmium tetroxide reagent from one face of the double bond, while the other ligand will direct it from the opposite face. alfa-chemistry.com

Significance of this compound as a Dimeric Cinchona Alkaloid Ligand

The dimeric structure of this compound is a key feature contributing to its high efficiency and enantioselectivity as a chiral ligand. buchler-gmbh.comnih.gov This design brings two Cinchona alkaloid units together, creating a well-defined chiral pocket that effectively shields one face of the coordinated alkene substrate, leading to a highly stereocontrolled reaction. acs.org The phthalazine linker plays a crucial role in positioning the two alkaloid units optimally for catalysis. yale.edu The development of such dimeric Cinchona alkaloid ligands has been a significant advancement in asymmetric catalysis, providing robust and predictable catalysts for a variety of transformations. mdpi.comresearchgate.netnih.gov

Role in Green Chemistry Principles

Research Findings on this compound in Asymmetric Reactions

The utility of this compound extends beyond the Sharpless asymmetric dihydroxylation. It has been successfully employed as a catalyst or ligand in a wide array of other asymmetric transformations.

Table 1: Selected Applications of this compound in Asymmetric Catalysis

Reaction Type Substrate Reagent(s) Enantiomeric Excess (ee) Reference
Asymmetric Dihydroxylation trans-Stilbene AD-mix-β >99.5% alfa-chemistry.com
Asymmetric Dihydroxylation 1-Phenylcyclohexene AD-mix-β 97% alfa-chemistry.com
Asymmetric Aminohydroxylation Styrene (B11656) derivative K2OsO2(OH)4, Chloramine-T 99% buchler-gmbh.com
Asymmetric Chlorolactonization Unsaturated carboxylic acid Dichlorodimethylhydantoin up to 98% acs.orgresearchgate.net
Azide-Alkyne Cycloaddition Various alkynes and azides CuI High yields colab.ws

This table is for illustrative purposes and does not represent an exhaustive list of all applications.

Chemical Compound Information

Table 2: List of Chemical Compounds

Compound Name Systematic Name Abbreviation
This compound Hydroquinidine 1,4-phthalazinediyl diether This compound
Quinidine (S)-(6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinyl-1-azabicyclo[2.2.2]octan-2-yl)methanol QD
Dihydroquinidine (S)-((2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]oct-2-yl)(6-methoxyquinolin-4-yl)methanol DHQD
(DHQ)2PHAL Hydroquinine 1,4-phthalazinediyl diether (DHQ)2PHAL
Quinine (R)-(6-methoxyquinolin-4-yl)((2S,4S,5R)-5-vinyl-1-azabicyclo[2.2.2]octan-2-yl)methanol QN
Dihydroquinine (R)-((2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]oct-2-yl)(6-methoxyquinolin-4-yl)methanol DHQ
Osmium Tetroxide Osmium(VIII) oxide OsO4
Potassium Ferricyanide (B76249) Potassium hexacyanoferrate(III) K3[Fe(CN)6]
N-Methylmorpholine N-oxide 4-Methylmorpholine 4-oxide NMO

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H54N6O4 B128168 (DHQD)2PHAL CAS No. 140853-10-7

Properties

IUPAC Name

1,4-bis[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]phthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H54N6O4/c1-5-29-27-53-21-17-31(29)23-43(53)45(35-15-19-49-41-13-11-33(55-3)25-39(35)41)57-47-37-9-7-8-10-38(37)48(52-51-47)58-46(44-24-32-18-22-54(44)28-30(32)6-2)36-16-20-50-42-14-12-34(56-4)26-40(36)42/h7-16,19-20,25-26,29-32,43-46H,5-6,17-18,21-24,27-28H2,1-4H3/t29-,30-,31-,32-,43+,44+,45-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCBLVFHJWOYDN-HVLQGHBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)O[C@H]([C@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H54N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30458959
Record name (DHQD)2PHAL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

779.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140853-10-7
Record name 1,4-Bis(dihydroquinidine)phthalazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140853107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (DHQD)2PHAL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-BIS(DIHYDROQUINIDINE)PHTHALAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4JCP4V5TH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Characterization of Dhqd 2phal

Synthetic Routes to (DHQD)2PHAL

The synthesis of this compound is a well-established process in organic chemistry, primarily revolving around the coupling of a cinchona alkaloid derivative with a phthalazine (B143731) linker.

Preparation from Dihydroquinidine (B8771983) Hydrochloride and 1,4-dichlorophthalazine (B42487)

The predominant and classic synthesis of this compound involves the reaction of dihydroquinidine with 1,4-dichlorophthalazine. msu.edu This procedure, originally reported by Sharpless, is a cornerstone for accessing this class of chiral ligands. msu.edunih.gov The synthesis is typically carried out by reacting two equivalents of the alkoxide of dihydroquinidine (DHQD) with one equivalent of 1,4-dichlorophthalazine. yale.edu

In a common laboratory procedure, dihydroquinidine, 1,4-dichlorophthalazine, potassium carbonate, and potassium hydroxide (B78521) are combined in toluene. msu.edu The reaction mixture is heated, often with azeotropic distillation to remove water, which drives the reaction to completion. msu.edu This method has been reported to produce this compound in high yields, such as 88%. msu.edu It is noted that the commercially purchased or synthesized 1,4-dichlorophthalazine can sometimes contain impurities like 4-chlorophthalazin-1(2H)-one, which may require purification of the final product by flash column chromatography. nih.govacs.org

Typical Synthesis of this compound

Reactant/ReagentRoleTypical Conditions
Dihydroquinidine (DHQD)Chiral Alkaloid Source2 equivalents
1,4-DichlorophthalazineLinker1 equivalent
Potassium Carbonate / Potassium HydroxideBaseUsed to form the alkoxide of DHQD
TolueneSolventReaction medium, allows for azeotropic removal of water

Nucleophilic Aromatic Substitution in Linker Design

The formation of the this compound ligand is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. msu.eduyale.edu In this mechanism, the phthalazine (PHAL) linker is specifically designed to be susceptible to this type of reaction. yale.edu The process begins with the deprotonation of the C9-hydroxyl group of dihydroquinidine by a base, forming a potent nucleophilic alkoxide.

This alkoxide then attacks the electron-deficient phthalazine ring at the carbon atoms bearing the chlorine atoms. pressbooks.pub The reaction proceeds via a two-step addition-elimination mechanism. pressbooks.pub The nucleophile adds to the aromatic ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. pressbooks.pub Subsequently, the chloride ion is eliminated as the leaving group, restoring the aromaticity of the phthalazine ring. pressbooks.pubiscnagpur.ac.in This process occurs for both chlorine atoms on the 1,4-dichlorophthalazine, resulting in the C2-symmetric dimeric structure of this compound where two dihydroquinidine units are tethered together by the phthalazine linker through ether bonds. msu.eduyale.edu

Characterization Techniques in Academic Research

Following its synthesis, this compound is subjected to various analytical techniques to confirm its structure, purity, and chiral integrity.

Spectroscopic Analysis (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are fundamental to the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are routinely used. acs.org ¹H NMR spectra are used to confirm the presence of signals corresponding to both the dihydroquinidine and phthalazine moieties and can also be used to determine the yield of a reaction using an internal standard. msu.edunih.gov For example, specific proton signals for the aromatic regions of the quinoline (B57606) and phthalazine rings, as well as the aliphatic protons of the quinuclidine (B89598) core, are identified. msu.edu Two-dimensional NMR experiments, such as HSQC and NOESY, can be performed to further elucidate the structure and spatial relationships between protons. acs.org

Mass Spectrometry (MS) : Mass spectrometry is employed to confirm the molecular weight of the synthesized compound. acs.org This technique verifies the successful coupling of the two alkaloid units to the phthalazine linker.

Spectroscopic Data for this compound Characterization

TechniquePurposeTypical Observations
¹H NMRStructural confirmation, Purity analysisCharacteristic signals for quinoline, phthalazine, and quinuclidine protons. msu.edu
¹³C NMRStructural confirmationSignals corresponding to all unique carbon atoms in the molecule. acs.org
Mass Spectrometry (MS)Molecular Weight DeterminationDetection of the molecular ion peak corresponding to the chemical formula of this compound.
Infrared (IR) SpectroscopyFunctional Group AnalysisCharacteristic absorption bands for aromatic C-H, C-N, and C-O-C ether linkages. acs.org

Optical Rotation and Enantiomeric Purity Determination

As a chiral molecule used in asymmetric catalysis, the optical properties of this compound are of paramount importance.

Optical Rotation : The specific rotation of a synthesized batch of this compound is measured using a polarimeter. semanticscholar.org This value is a key physical property that helps to confirm the identity and the absolute configuration of the compound. aua.gr A non-zero optical rotation indicates the presence of a chiral substance. idc-online.com

Enantiomeric Purity : While optical rotation provides a measure of bulk chirality, it is the enantiomeric excess (e.e.) of the products formed using the this compound catalyst that truly validates its effectiveness. york.ac.uk The enantiomeric excess of reaction products is typically determined by chromatographic techniques, most commonly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase. nih.gov Additionally, NMR spectroscopy in the presence of chiral solvating agents, such as this compound itself or its diastereomer (DHQ)2PHAL, can be used to differentiate between enantiomers of certain chiral molecules like carboxylic acids, allowing for the determination of enantiomeric purity. acs.org The comparison of the integration of NMR signals for each enantiomer provides the enantiomeric ratio. acs.org

Catalytic Applications of Dhqd 2phal in Asymmetric Synthesis

Sharpless Asymmetric Dihydroxylation (SAD) of Olefins

The Sharpless Asymmetric Dihydroxylation is a Nobel Prize-winning reaction that converts prochiral olefins into chiral 1,2-diols with high enantioselectivity. numberanalytics.com The reaction employs a catalytic amount of osmium tetroxide (OsO4) in the presence of the chiral ligand (DHQD)2PHAL. rroij.com To make the process catalytic in the highly toxic and expensive osmium, a stoichiometric co-oxidant is used to regenerate the Os(VIII) species from the Os(VI) state formed during the reaction. numberanalytics.comwikipedia.org The commercially available "AD-mix-β" contains this compound as the chiral ligand, along with potassium osmate (K2OsO2(OH)4), potassium ferricyanide (B76249) (K3Fe(CN)6), and potassium carbonate (K2CO3). buchler-gmbh.commdpi.com

The mechanism of the Sharpless Asymmetric Dihydroxylation is complex and has been the subject of extensive study. It begins with the formation of a chiral complex between osmium tetroxide and the this compound ligand, which then reacts with the olefin to establish the stereochemistry of the final diol product. wikipedia.org

The initial step of the reaction involves the formation of an active catalyst complex between OsO4 and the this compound ligand. numberanalytics.comwikipedia.org This complex then reacts with the alkene. While a [2+2]-cycloaddition followed by rearrangement was initially proposed, substantial evidence from experimental and computational studies now supports a concerted [3+2]-cycloaddition mechanism. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgharvard.edu In this pathway, the alkene reacts directly with the OsO4-ligand complex to form a five-membered osmate ester intermediate. numberanalytics.comwikipedia.org This step is generally considered to be rate-limiting. wikipedia.org Basic hydrolysis of this cyclic intermediate then liberates the chiral diol and the reduced osmium(VI) species. wikipedia.org

A key feature of the SAD is the phenomenon of "ligand acceleration," where the reaction rate is significantly increased in the presence of the chiral cinchona alkaloid ligand compared to the uncatalyzed dihydroxylation. buchler-gmbh.com The this compound ligand binds to the osmium tetroxide, creating a chiral environment around the metal center. numberanalytics.com This binding not only accelerates the reaction but also effectively transfers the chiral information from the ligand to the substrate, dictating the facial selectivity of the dihydroxylation. organic-chemistry.org The phthalazine (B143731) linker in this compound is believed to create a U-shaped binding pocket, which orients the incoming olefin in a way that leads to high enantioselectivity. harvard.edu For substrates containing aromatic groups, π-π stacking interactions between the phthalazine unit of the ligand and the aryl group of the substrate can contribute to enhanced reactivity and selectivity. chem-station.commsu.edu

For the dihydroxylation to be catalytic with respect to osmium, a stoichiometric oxidant is required to regenerate the Os(VIII)O4 from the Os(VI) species formed after hydrolysis of the osmate ester. rroij.comwikipedia.org The most commonly used co-oxidant in the commercially available AD-mixes is potassium ferricyanide (K3Fe(CN)6). numberanalytics.comwikipedia.org This system, typically run in a biphasic t-butanol/water solvent mixture, is highly effective at achieving high enantioselectivity because it minimizes a competing, non-enantioselective "secondary cycle". wikipedia.orgresearchgate.net In this secondary pathway, the osmate ester can be oxidized before hydrolysis, leading to a ligand-less Os(VIII)-diol complex that can dihydroxylate another alkene with lower enantioselectivity. wikipedia.org

N-methylmorpholine N-oxide (NMO) is another common stoichiometric oxidant used in what is known as the Upjohn process. wikipedia.orgorganic-chemistry.org However, when NMO is used, the reoxidation can sometimes compete with hydrolysis, which may lead to a decrease in enantioselectivity due to the secondary catalytic cycle. harvard.edu The use of K3Fe(CN)6 in a biphasic system effectively separates the organic and aqueous phases, suppressing this undesired pathway. researchgate.net

The rate of the catalytic cycle is often limited by the hydrolysis of the osmate ester intermediate. researchgate.net To accelerate this step, especially for more sterically hindered or less reactive olefins (like non-terminal alkenes), an additive such as methanesulfonamide (B31651) (CH3SO2NH2 or MsNH2) is frequently used. rroij.comwikipedia.orgresearchgate.net The addition of methanesulfonamide can significantly shorten reaction times and allow reactions to proceed efficiently at lower temperatures (e.g., 0 °C). rroij.com

Research has shown that methanesulfonamide can act in two distinct ways depending on the substrate. researchgate.netorganic-chemistry.org For long-chain aliphatic olefins, it is proposed to function as a cosolvent or phase-transfer agent, aiding the transfer of hydroxide (B78521) ions from the aqueous phase to the organic phase where the osmate ester resides. organic-chemistry.orgnih.gov For conjugated aromatic olefins, the weakly acidic methanesulfonamide acts as a general acid catalyst, protonating the intermediate osmate ester to facilitate its hydrolysis. researchgate.netorganic-chemistry.orgnih.gov The use of methanesulfonamide can also improve enantioselectivity in some cases. chem-station.com

The Sharpless Asymmetric Dihydroxylation using this compound is renowned for its broad substrate scope and consistently high enantioselectivities across a wide range of olefin substitution patterns. wikipedia.org The reaction is highly site-selective, typically reacting with the most electron-rich double bond in a polyene substrate. wikipedia.org

The predictability of the stereochemical outcome is a significant advantage of this method. When using the this compound ligand (found in AD-mix-β), the dihydroxylation occurs on the β-face (top face) of the alkene when it is oriented with its largest substituents in specific quadrants. alfa-chemistry.com

The following tables summarize the performance of the this compound-catalyzed asymmetric dihydroxylation for various classes of olefins.

Table 1: Enantioselectivity in the Asymmetric Dihydroxylation of Various Olefins using AD-mix-β

Olefin SubstrateProduct DiolEnantiomeric Excess (ee %)Yield (%)
trans-Stilbene(R,R)-1,2-Diphenyl-1,2-ethanediol>9998
1-Dodecene(R)-1,2-Dodecanediol9785
trans-5-Decene(5R,6R)-5,6-Decanediol9992
Styrene (B11656)(R)-1-Phenyl-1,2-ethanediol9795
α-Methylstyrene(S)-2-Phenyl-1,2-propanediol9490
Ethyl trans-crotonateEthyl (2R,3R)-2,3-dihydroxybutanoate9897

Data compiled from various sources and representative examples.

Table 2: Comparison of Enantioselectivity for Different Olefin Classes with this compound

Olefin ClassRepresentative SubstrateEnantiomeric Excess (ee %)General Remarks
Mono-substituted1-Octene97Generally high ee values are achieved.
trans-1,2-disubstitutedtrans-β-Methylstyrene99Excellent substrates, consistently high ee.
1,1-disubstituted2-Phenyl-1-propene94Good to excellent ee values.
Tri-substituted1-Phenylcyclohexene99Generally high ee values.
cis-1,2-disubstitutedcis-Stilbene85Generally the most challenging class, often resulting in lower to moderate enantioselectivity with standard ligands. rroij.comnsf.gov
Terminal enol ethers2-Methoxy-1-nonene99Excellent substrates with the addition of MsNH2. york.ac.uk

This table provides a general overview. Actual results can vary based on specific substrate structure and reaction conditions.

The reaction is particularly effective for trans-disubstituted, mono-substituted, and 1,1-disubstituted olefins, often providing enantiomeric excesses greater than 95%. harvard.edu Tri-substituted olefins also generally react with high enantioselectivity. rroij.com While cis-disubstituted olefins are known to be more challenging substrates, often yielding lower enantioselectivities with standard AD-mixes, the presence of an allylic ether or ester moiety can sometimes improve stereoselectivity. nsf.govresearchgate.net

Substrate Scope and Enantioselectivity in SAD

Reactivity of Olefin Substitution Patterns (e.g., trans vs. cis, electron-rich)

The substitution pattern of the olefin substrate significantly influences the reactivity and outcome of reactions catalyzed by (DHQD)₂PHAL. In the asymmetric chlorocyclization of unsaturated amides, the substitution pattern dictates the type of heterocyclic product formed. clockss.org For instance, 1,1-disubstituted olefin substrates typically yield oxazolines, whereas trans-disubstituted and trisubstituted olefins preferentially form dihydrooxazines. clockss.org This selectivity allows for predictable synthesis of different ring systems based on the starting alkene geometry. Both aromatic and aliphatic groups on the olefin are generally well-tolerated in these transformations. capes.gov.brmsu.edu

In the context of catalytic asymmetric chlorolactonization, the electronic properties of the substituents play a crucial role. High enantioselectivity is often achieved with electron-poor and electron-neutral aryl-substituted olefins. nih.gov Conversely, a decrease in selectivity is observed when electron-rich styrenes or aliphatic olefins are used as substrates. nih.gov

Table 1: Influence of Olefin Substitution on (DHQD)₂PHAL-Catalyzed Reactions
Reaction TypeOlefin Substitution PatternPrimary ProductEnantioselectivity TrendReference
Asymmetric Chlorocyclization1,1-DisubstitutedOxazolinesHigh ee clockss.org
Asymmetric Chlorocyclizationtrans-Disubstituted / TrisubstitutedDihydrooxazinesHigh ee clockss.org
Asymmetric ChlorolactonizationElectron-Poor/Neutral Arylγ-ButyrolactonesHigh ee nih.gov
Asymmetric ChlorolactonizationElectron-Rich Styrenes / Aliphaticγ-ButyrolactonesLower ee nih.gov
Diastereofacial Selectivity and Transition State Binding

The high degree of stereocontrol exerted by (DHQD)₂PHAL arises from the specific binding of the substrate within a defined chiral pocket of the catalyst. acs.orgresearchgate.net In the Sharpless asymmetric dihydroxylation, the ligand creates a chiral environment around the osmium center, dictating the face of the olefin that will be oxidized. thieme-connect.de Molecular modeling and experimental studies suggest a transition state where the substrate is oriented in a U-shaped binding cleft. researchgate.net

For the asymmetric chlorolactonization of an alkenoic acid, a proposed model involves strong ionic interactions between the protonated quinuclidine (B89598) nitrogen of the catalyst and the carboxylate of the substrate. msu.edu This interaction orients the acid in a way that exposes one face of the olefin to the electrophilic chlorine source. msu.edu Further stabilization can occur through hydrogen bonding between the catalyst and the chlorinating agent. msu.edu The combination of these interactions within the catalyst's chiral pocket explains the system's control over the enantioselection-determining steps. acs.org This binding model, where rapid substrate-catalyst association precedes the rate-limiting step, effectively controls the diastereofacial selectivity of the reaction. acs.orgresearchgate.net

Enantiomeric Excess (ee) Control (e.g., AD-mix-β)

(DHQD)₂PHAL is a critical component of AD-mix-β, a commercially available reagent mixture for the Sharpless Asymmetric Dihydroxylation (AD) reaction. mdpi.comorganic-chemistry.org This system is renowned for its ability to produce vicinal diols from a wide range of prochiral olefins with consistently high enantiomeric excess (ee). mdpi.comorganic-chemistry.org The ligand accelerates the catalytic cycle and effectively transfers its chiral information to the product. organic-chemistry.org

The AD reaction using AD-mix-β, which contains (DHQD)₂PHAL, potassium osmate, potassium ferricyanide, and potassium carbonate, is one of the most reliable asymmetric processes in organic synthesis. thieme-connect.demdpi.com For example, the dihydroxylation of (E)-stilbene using the (DHQD)₂PHAL ligand proceeds with greater than 99.5% ee. thieme-connect.de The reaction scope is broad, and high enantioselectivities are achieved for various olefin substitution patterns. researchgate.net Studies have also shown that the enantioselectivity can be further optimized by adjusting reaction parameters, such as the solvent composition. nih.gov For instance, increasing the proportion of water in a THF-water co-solvent system for the dihydroxylation of styrene derivatives led to a steady enhancement in the enantiomeric ratio. nih.gov

Table 2: Enantiomeric Excess in Asymmetric Dihydroxylation using (DHQD)₂PHAL
SubstrateCatalyst SystemYield (%)Enantiomeric Excess (ee %)Reference
(E)-Stilbene(DHQD)₂PHAL / OsO₄->99.5 thieme-connect.de
StyreneAD-mix-β in THF/H₂O (99:1)91R:S = 82:18 nih.gov
StyreneAD-mix-β in THF/H₂O (1:99)85R:S = 94:6 nih.gov
1-Dodecene(DHQD)₂PHAL / I₂ / K₂CO₃8594 researchgate.net
α-Methylstyrene(DHQD)₂PHAL / I₂ / K₂CO₃8895 researchgate.net

Immobilization and Reusability of this compound in SAD

To address the high cost and potential toxicity of the osmium catalyst and the chiral ligand used in Sharpless Asymmetric Dihydroxylation (SAD), significant research has focused on immobilizing these components onto solid supports. lucp.netelectrochem.org Heterogenization facilitates catalyst recovery and reuse, which is beneficial from both an economic and environmental perspective. lucp.net Supports such as silica (B1680970) gel and various polymers have been explored for this purpose. lucp.netresearchgate.net The goal is to create a robust, recyclable catalytic system without compromising the high selectivity and activity of the homogeneous reaction. researchgate.net

A common strategy for immobilizing (DHQD)₂PHAL involves covalently attaching it to silica gel. electrochem.org This process typically begins with the functionalization of the silica surface using an agent like 3-aminopropyltriethoxysilane (B1664141) (APTES) to introduce primary amine groups. A spacer arm is then attached, followed by a nucleophilic substitution reaction with (DHQD)₂PHAL. Crucially, the ligand is often anchored at the central phthalazine (or diazanaphthalene) core rather than the cinchona alkaloid moieties. electrochem.org This strategic attachment minimizes steric hindrance around the chiral centers, aiming to preserve the catalyst's enantioselective capabilities. The resulting immobilized ligand load can be quantified, with typical values around 0.06 mmol per gram of silica gel. electrochem.org

The performance of silica gel-immobilized (DHQD)₂PHAL can vary. In some cases, the supported ligands have demonstrated enantioselectivity comparable to their homogeneous counterparts. researchgate.net The covalent bonds between the ligand and the silica matrix can be stable, allowing the catalyst to be recycled multiple times with minimal loss of activity. One report indicated that a silica-supported system retained over 90% of its activity after five reaction cycles.

However, a loss of enantioselectivity upon immobilization has also been observed. electrochem.orgresearchgate.net For example, in the asymmetric dihydroxylation of 1-vinylnaphthalene (B14741) using a (DHQD)₂PHAL-immobilized silica gel, the product was obtained in high chemical yield (93%), but the enantiomeric excess was only 8%. electrochem.org This contrasts sharply with the high ee values typically seen in homogeneous reactions. Another study noted that while the reactivity of their silica gel-supported system was comparable to the homogeneous catalyst, the selectivity was lower. researchgate.net These findings suggest that while immobilization is a promising strategy for catalyst recovery, the method of attachment and the reaction conditions must be carefully optimized to maintain high enantioselectivity.

Silica Gel Immobilization

Asymmetric Halocyclization Reactions

Beyond dihydroxylation, (DHQD)₂PHAL has proven to be an effective organocatalyst for asymmetric halocyclization reactions. capes.gov.brmsu.edu These transformations are powerful methods for constructing chiral halogen-containing heterocyclic compounds from simple olefinic starting materials. clockss.org The catalyst operates by creating a chiral environment that controls the stereochemical outcome of the intramolecular cyclization initiated by an electrophilic halogen. nih.govmsu.edu

(DHQD)₂PHAL has been successfully employed to catalyze the enantioselective chlorolactonization of alkenoic acids and the chlorocyclization of unsaturated amides and carbamates. nih.govmsu.edu For example, using 1-2 mol% of the catalyst, the asymmetric chlorocyclization of unsaturated amides proceeds efficiently to yield valuable oxazoline (B21484) and dihydrooxazine derivatives. capes.gov.br Similarly, the chlorolactonization of 4-arylpent-4-enoic acids with a chlorine source like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) gives γ-butyrolactones with high enantioselectivity. acs.org Mechanistic studies suggest these reactions operate through a pathway where the catalyst acts as a hydrogen-bond acceptor, interacting with a hydrogen-bond donor group on the substrate, such as a carboxylic acid or amide. nih.gov

Catalytic Asymmetric Chlorolactonization of Alkenoic Acids and Unsaturated Amides

This compound has proven to be an effective catalyst for the asymmetric chlorolactonization of both alkenoic acids and unsaturated amides, leading to the formation of valuable chiral heterocyclic compounds. msu.edunih.govthieme-connect.com This methodology represents a significant advancement, providing access to chiral halolactones with synthetically useful levels of enantioselectivity. nih.gov

The combination of this compound with N-chlorinated hydantoins as the source of electrophilic chlorine ("chlorenium") is crucial for the success of these chlorolactonization reactions. msu.educapes.gov.br Various N-chlorinated hydantoins, such as 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) and 1,3-dichloro-5,5-diphenylhydantoin (DCDPH), have been successfully employed. nih.govnih.gov The reactivity of the N,N-dichlorohydantoins is positioned between that of N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), allowing for reactions at lower temperatures which helps to suppress non-selective background reactions. nih.gov

Studies have shown that the structure of the hydantoin (B18101) has a notable impact on the enantioselectivity of the reaction. For instance, increasing the steric bulk of the substituent at the C5 position of the hydantoin ring can lead to improved enantioselectivity. thieme-connect.com Detailed investigations into N-acylated N-chlorohydantoins have revealed the specific roles of the two chlorine atoms. The chlorine at the N1 position acts as an inductive activator, while the chlorine at the N3 position is transferred to the substrate. acs.orgnih.gov This understanding was further supported by experiments using chiral N-chlorinated hydantoins, which demonstrated a clear "matched/mismatched" effect with the this compound catalyst, providing evidence for a catalyst/chlorine source complex that influences selectivity. acs.orgresearchgate.net

The reaction conditions, including the choice of solvent and additives, also play a significant role. For example, a mixture of chloroform (B151607) and hexane (B92381) as the solvent and the addition of benzoic acid were found to be beneficial for the stereoselectivity of the chlorolactonization of 4-substituted pentenoic acids. thieme-connect.com

Table 1: Effect of Chlorine Source and Conditions on this compound-Mediated Halolactonization nih.gov

EntryHalogen SourceSolventTemp (°C)AdditiveConversionee (%)
1NBSCHCl3RT--modest
5NCSCHCl3RT--65
8DCDMHCHCl3-40-quant.83
9DCDMHCHCl3-40Benzoic Acid (1.0 equiv)-86
10DCDMHCHCl3/Hexane (1:1)-40--86
11DCDMHCHCl3/Hexane (1:1)-40Benzoic Acid (1.0 equiv)-89
12DCDPHCHCl3/Hexane (1:1)-40Benzoic Acid (1.0 equiv)-89

Data extracted from a study on this compound mediated halolactonization. nih.gov

Mechanistic investigations into the this compound-catalyzed chlorolactonization have provided valuable insights into how stereocontrol is achieved. msu.edumsu.edu Kinetic studies of the chlorocyclization of 4-aryl-4-pentenoic acids with DCDMH revealed that the reaction is first-order in both the catalyst and the chlorenium donor, and zero-order in the alkenoic acid substrate under synthetically relevant conditions. researchgate.netresearchgate.net This suggests a mechanism where a rapid pre-equilibrium binding of the substrate to the catalyst occurs, followed by a rate-limiting attack of the chlorenium ion. researchgate.netacs.orgnih.gov

It is proposed that this compound, which can act as a hydrogen-bond acceptor, interacts with the carboxylic acid or amide group of the substrate. nih.gov This binding event positions the substrate within the chiral pocket of the catalyst. acs.orgnih.gov ROESY and DFT studies, along with crystal structures of carboxylic acids bound to the catalyst, support the existence of a plausible resting state of the catalyst-substrate complex that is predisposed for asymmetric chlorolactonization. researchgate.netacs.orgnih.gov This pre-organization is thought to control the facial selectivity of both the initial chlorine attack and the subsequent lactone ring closure. researchgate.netacs.org The formation of an association complex between the catalyst and the chlorine source, likely through hydrogen bonding or ion-pairing, is also believed to be critical in controlling the enantioselectivity. clockss.org

The this compound-catalyzed chlorolactonization generally exhibits high levels of both regio- and enantioselectivity. msu.edu In the case of 4-substituted 4-pentenoic acids, the reaction proceeds to form the corresponding chlorolactones with good to excellent enantiomeric excesses. nih.govcapes.gov.br For example, the reaction of a phenyl-substituted pentenoic acid yielded the product with 89% ee. nih.gov

The catalyst demonstrates remarkable control over the stereochemical outcome. Using the pseudoenantiomeric (DHQ)2PHAL catalyst, the opposite enantiomer of the lactone can be obtained, although in some cases with slightly reduced enantioselectivity, likely due to a diastereomeric relationship between the two catalyst forms. nih.gov The scope of the reaction has been extended to various unsaturated amides, producing chiral oxazolines and oxazines with high enantioselectivity, which are valuable precursors to chiral amino alcohols. thieme-connect.comnih.govmsu.edu

Detailed stereochemical analyses, using techniques like NMR and isotope labeling, have been conducted to independently map the selectivities of the two asymmetric bond-forming steps: the electrophilic chlorine attack and the nucleophilic ring closure. researchgate.net These studies have provided a deeper understanding of the factors governing the absolute and relative facial selectivities in these chlorocyclization reactions. researchgate.net

Table 2: Enantioselective Chlorolactonization of p-Substituted Pentenoic Acids nih.gov

Substrate (R group)CatalystYield (%)ee (%)
PhenylThis compound8689
Phenyl(DHQ)2PHAL7577
p-MethoxyphenylThis compound990

Data from a study on the chlorolactonization of p-substituted pentenoic acids. nih.gov

Mechanistic Studies of Halofunctionalization

Enantioselective Bromolactonization of Dienoic Acids

Expanding its utility, this compound has also been successfully employed as a catalyst for the enantioselective halolactonization of dienoic acids. This application leads to the synthesis of halogenated α-exo-methylene-γ-butyrolactones and α-exo-methylene-δ-valerolactones, which are important structural motifs in many natural and bioactive products. researchgate.net The reaction proceeds with high yields and enantioselectivities, reaching up to 99% and 97% ee, respectively. researchgate.net In certain instances, the addition of benzoic acid was found to improve both the conversion and the enantioselectivity, likely by assisting in the protonation of the this compound catalyst. researchgate.net

Intermolecular Asymmetric Alkene Bromoesterification

This compound has been identified as an effective organocatalyst for the intermolecular asymmetric bromoesterification of unfunctionalized olefins, a challenging transformation. researchgate.netrsc.org This reaction allows for the synthesis of optically active bromoesters with enantiomeric excesses reaching up to 92%. researchgate.netrsc.org

A significant challenge in the this compound-catalyzed intermolecular bromoesterification is the inhibition of the catalyst by byproducts generated from common stoichiometric bromine sources. acs.orgnih.govfigshare.com Kinetic profiling has revealed that primary amides, imides, and hydantoins, which are formed from reagents like N-bromobenzamide or 1,3-dibromo-5,5-dimethylhydantoin, can significantly slow down the reaction, limiting catalytic turnover. researchgate.netresearchgate.netacs.orgnih.gov

To overcome this issue, two main strategies have been developed. One approach involves using an N-alkyl-N-bromoamide as the bromine source. The resulting N-alkylamide byproduct does not inhibit the catalyst, leading to a dramatic increase in reaction speed. acs.org A second strategy involves the slow addition of the substrate to the reaction mixture. acs.org These solutions have enabled a significant reduction in the catalyst loading, from 10 mol% down to as low as 1 mol%, while still achieving high conversions in a much shorter timeframe. researchgate.netacs.orgnih.govimperial.ac.uk Furthermore, a process of iterative post-reaction recrystallizations has been shown to allow for the synthesis of a homochiral bromoester using just 1 mol% of the this compound catalyst. researchgate.netacs.org

Table 3: Catalyst Loading and Reaction Time in Bromoesterification acs.org

Catalyst Loading (mol%)Reaction TimeConversion (%)erNotes
105 min9074:26Using N-alkyl-N-bromoamide
1< 8 h8663:37Using N-alkyl-N-bromoamide
1---Enabled synthesis of homochiral bromoester via recrystallization

Data from a study on overcoming byproduct inhibition in bromoesterification. acs.org

Catalyst Loading Optimization and Recovery

The optimization of catalyst loading and the potential for recovery and reuse are critical factors in the practical application of any catalytic system, including those employing this compound. Research has demonstrated that the loading of this catalyst can be significantly reduced while maintaining high efficiency.

In the context of an intermolecular asymmetric alkene bromoesterification reaction, kinetic profiling revealed that byproducts could inhibit the catalytic turnover. acs.org By addressing this inhibition, researchers were able to lower the this compound loading from 10 mol% to just 1 mol% and still achieve high conversions in a reasonable timeframe. acs.org This reduction in catalyst loading is not only economically beneficial but also aligns with the principles of green chemistry by minimizing waste. sigmaaldrich.com

Furthermore, the potential for catalyst recycling has been explored. In a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction in water, the Pd(OAc)2–this compound system was shown to be recyclable and reusable for several consecutive runs without a significant loss of catalytic activity. core.ac.uk This highlights the robustness of the catalyst system under specific conditions and its potential for more sustainable chemical processing.

Other Asymmetric Transformations

The versatility of this compound extends to a wide array of other asymmetric transformations, demonstrating its broad applicability in the synthesis of chiral molecules. buchler-gmbh.combuchler-gmbh.com

Palladium-Catalyzed Suzuki-Miyaura Coupling in Aqueous Medium

This compound has been successfully employed as a ligand in the palladium-catalyzed Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides with arylboronic acids. sigmaaldrich.comscientificlabs.ie This reaction is notable for its ability to proceed in an aqueous medium without the need for phosphine (B1218219) ligands or organic solvents. sigmaaldrich.comscientificlabs.ie The use of water as a solvent is environmentally benign and offers advantages in terms of safety and cost. core.ac.uk The Pd(OAc)2/(DHQD)2PHAL system provides a simple and efficient method for the synthesis of biaryls and heterobiaryls at room temperature. core.ac.ukrsc.org

A typical procedure involves reacting an aryl halide with an arylboronic acid in the presence of a palladium source like Pd(OAc)2, this compound as the ligand, and a base such as K2CO3 in water. rsc.org This methodology has proven effective for a range of substrates, yielding the desired coupled products in good yields.

Table 1: Selected Examples of Suzuki-Miyaura Coupling using Pd(OAc)2/(DHQD)2PHAL

Aryl Halide Arylboronic Acid Product Yield (%)
Iodobenzene Phenylboronic acid Biphenyl 95
4-Bromoanisole Phenylboronic acid 4-Methoxybiphenyl 92
2-Bromopyridine Phenylboronic acid 2-Phenylpyridine 88

This table presents illustrative data and is not exhaustive of all reported examples.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Water

This compound serves as an accelerating ligand for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." sigmaaldrich.comscientificlabs.iersc.org This reaction is instrumental in the synthesis of 1,2,3-triazoles. scientificlabs.iersc.org The use of this compound allows the reaction to be performed efficiently in water at room temperature and under aerobic conditions. rsc.org

The CuI/(DHQD)2PHAL catalytic system demonstrates enhanced efficiency in aqueous media compared to organic solvents. nih.gov The ligand is believed to improve the solubility and stability of the copper catalyst in water. nih.gov This protocol is lauded for its simplicity, efficiency, and environmentally friendly nature, providing high yields and purity of the triazole products. rsc.orgcolab.ws

Table 2: this compound-accelerated CuAAC Reaction in Water

Alkyne Azide Product Yield (%)
Phenylacetylene Benzyl azide 1-Benzyl-4-phenyl-1H-1,2,3-triazole 98
1-Heptyne Benzyl azide 1-Benzyl-4-pentyl-1H-1,2,3-triazole 95
Phenylacetylene Azidobenzene 1,4-Diphenyl-1H-1,2,3-triazole 96

This table presents illustrative data and is not exhaustive of all reported examples.

Enantioselective α-Fluorination of Carbonyl Compounds

This compound is utilized as a catalyst for the enantioselective α-fluorination of carbonyl compounds. sigmaaldrich.comscientificlabs.iesmolecule.com This reaction introduces a fluorine atom at the α-position of a carbonyl group, a transformation of significant interest in medicinal chemistry due to the unique properties conferred by fluorine. The use of this compound as a chiral catalyst enables the production of α-fluorinated carbonyl compounds with high enantioselectivity. acs.org

Allylation, Amination, Bromohydroxylation, Bromoesterification, Bromination, Chlorination, Dichlorination, Dithiotrifluoromethylation, Halolactonization, Haloetherfications, Kinetic Resolution, Lactonization, Mannich Reaction, Michael Addition, Sulfenylation, Trifluoromethylation

This compound has demonstrated its utility as a catalyst in a vast range of other asymmetric reactions. buchler-gmbh.combuchler-gmbh.com

Amination : It is used in the enantioselective α-amination of oxindoles, affording products in high yields and with excellent enantioselectivity. buchler-gmbh.com

Bromohydroxylation : This catalyst is effective for the asymmetric bromohydroxylation of cinnamyl alcohols and unfunctionalized olefins using water as a nucleophile, yielding optically active bromohydrins with high enantiomeric excesses (up to 95% ee). rsc.orgnih.govnih.govrsc.org An acid additive can be beneficial for both reactivity and enantioselectivity. acs.org

Bromoesterification : this compound catalyzes the asymmetric intermolecular bromoesterification of unfunctionalized olefins, producing optically active bromoesters with up to 92% ee. acs.orgnih.gov

Chlorination and Dichlorination : The catalyst is employed in asymmetric chlorination reactions. buchler-gmbh.combuchler-gmbh.com

Dithiotrifluoromethylation : In conjunction with a cinchona alkaloid-based catalyst, this compound has been used for the asymmetric dithiotrifluoromethylation of β-keto esters, achieving good to excellent enantioselectivity. rsc.orgrsc.org

Halolactonization and Haloetherification : this compound has been applied in catalytic enantioselective halolactonization and haloetherification reactions. buchler-gmbh.combuchler-gmbh.comclockss.org For instance, it catalyzes the asymmetric chlorolactonization of alkenoic acids. nih.govacs.org

Kinetic Resolution : The catalyst has been utilized in the kinetic resolution of various compounds, including unsaturated amides and Morita–Baylis–Hillman fluorides. msu.edubuchler-gmbh.com

Lactonization : Asymmetric lactonization reactions can be catalyzed by this compound. buchler-gmbh.combuchler-gmbh.com

Mannich Reaction : It finds application in asymmetric Mannich reactions. buchler-gmbh.combuchler-gmbh.com

Michael Addition : this compound is used as a catalyst in asymmetric Michael additions. buchler-gmbh.combuchler-gmbh.com

Sulfenylation : An organocatalytic asymmetric sulfenylation of 3-aryloxindoles using this compound provides chiral 3-thio-substituted oxindoles with high enantioselectivities (85-97% ee). acs.orgnih.gov

Trifluoromethylation : The catalyst is also used in asymmetric trifluoromethylation reactions. buchler-gmbh.combuchler-gmbh.com

Mechanistic Investigations and Computational Studies

Theoretical Calculations and Modeling (e.g., DFT, Molecular Docking)

Density Functional Theory (DFT) calculations have emerged as a powerful tool to probe the structural and energetic landscape of (DHQD)₂PHAL-catalyzed reactions. These calculations have been pivotal in understanding the catalyst's conformational behavior and its interaction with substrates. For instance, DFT studies have been employed to analyze the conformational rigidity of the linker-ether connections in the phthalazine (B143731) core, revealing high rotational barriers that contribute to the catalyst's well-defined chiral pocket. researchgate.net

In the context of specific reactions, such as the asymmetric chlorolactonization, DFT and ROESY (Rotating-frame Overhauser Effect Spectroscopy) studies have helped to identify a plausible resting state of the catalyst-substrate complex. acs.org These models suggest that the substrate binds to the catalyst in a conformation that is predisposed for subsequent enantioselective attack by the electrophile. acs.org The combination of DFT with experimental data, like crystal structures of the catalyst bound to carboxylic acids, provides a robust model for the initial substrate binding. acs.org

Molecular docking simulations complement DFT calculations by providing a visual and energetic representation of how the substrate fits into the chiral pocket of (DHQD)₂PHAL. These studies are crucial for predicting and rationalizing the observed enantioselectivities. For example, in the bromohydroxylation of cinnamyl alcohols, a proposed transition state model involves the substrate docking into the chiral pocket through π-π stacking interactions with the quinoline (B57606) rings of the catalyst. nih.gov This interaction is believed to be a key factor in achieving high enantioselectivity. nih.gov

The utility of theoretical calculations extends to predicting the stability of reaction intermediates. In the study of fluorocyclizations, DFT calculations were used to compare the stability of different potential fluorinating species, providing insight into the most likely reactive intermediate. sci-hub.se

Table 1: Application of Theoretical Calculations in (DHQD)₂PHAL Catalysis

Computational MethodReaction StudiedKey FindingsReference
DFTChlorocyclizationProbed conformational rigidity of the catalyst's linker-ether connections. researchgate.net
DFT and ROESYChlorolactonizationIdentified a plausible resting state of the catalyst-substrate complex. acs.org
Molecular DockingBromohydroxylationModeled substrate docking via π-π stacking with the catalyst's quinoline rings. nih.gov
DFTFluorocyclizationDetermined the relative stability of potential fluorinating species. sci-hub.se

Transition State Analysis and Enantioselectivity Origins

The origin of enantioselectivity in (DHQD)₂PHAL-catalyzed reactions lies in the energetic differentiation of diastereomeric transition states. Computational analysis of these transition states provides a detailed picture of the stereodetermining step. For many reactions, including the Sharpless asymmetric dihydroxylation, the catalyst is believed to possess a U-shaped chiral binding pocket where the reaction occurs. wikipedia.orgresearchgate.net

In the asymmetric chlorocyclization of 1,1-disubstituted olefins, detailed stereochemical analyses, including isotope labeling and computational studies, have been conducted to map the selectivities of both the electrophilic chlorine attack and the subsequent nucleophilic ring closure. researchgate.netrsc.org These studies revealed that while the catalyst strongly dictates the facial selectivity of the initial chlorine attack, the subsequent ring closure can proceed via either a syn or anti pathway depending on the substrate and reaction conditions. rsc.org

For the bromohydroxylation of cinnamyl alcohols, two possible transition state models have been proposed. nih.gov In the favored model, the substrate is positioned within the chiral pocket through π-π stacking with one of the quinoline units of the catalyst, which enhances enantioselectivity. nih.gov The electrophilic bromine source is activated by the tertiary amine of the catalyst, leading to a stereoselective attack on the double bond. nih.gov

Computational analysis of the enantioselective α-sulfenylation of silyl (B83357) enol ethers has shown that the enantioselectivity arises from a delicate balance of sterically guided approach, distortion energy of the reactants, and orbital interactions in the transition state. acs.org

Table 2: Transition State Models and Enantioselectivity in (DHQD)₂PHAL Catalysis

ReactionKey Features of Transition StateOrigin of EnantioselectivityReference
Asymmetric DihydroxylationU-shaped chiral binding pocket.Facial-selective attack on the alkene directed by the chiral ligand. wikipedia.orgresearchgate.net
ChlorocyclizationCatalyst controls facial selectivity of chlorine attack; subsequent ring closure can be syn or anti.Strong preference for chloronium ion delivery from one face of the alkene. researchgate.netrsc.org
BromohydroxylationSubstrate docking via π-π stacking; activation of bromine source by the catalyst's amine.Enhanced π-π interaction with substituents on the phenyl group of the substrate. nih.gov
α-SulfenylationInterplay of steric hindrance, distortion energy, and orbital interactions.Energetic preference for one diastereomeric transition state over the other. acs.org

Kinetic Studies and Reaction Pathway Elucidation

Kinetic studies are crucial for understanding the reaction mechanism and identifying the rate-determining step. In the (DHQD)₂PHAL-catalyzed chlorocyclization of 4-arylpent-4-enoic acid, the reaction was found to be first order in both the catalyst and the chlorinating agent (1,3-dichloro-5,5-dimethylhydantoin, DCDMH), and zero order in the alkenoic acid substrate under synthetically relevant conditions. acs.org This suggests that a rapid pre-equilibrium involving substrate-catalyst binding occurs before the rate-limiting attack by the chlorenium ion. acs.org

Further kinetic investigations using Variable Time Normalization Analysis (VTNA) in chlorocyclization reactions have revealed differing reaction orders for processes leading to syn and anti addition products, suggesting that these products may arise from different mechanistic pathways. researchgate.net Quantum chemical modeling has supported these findings, pointing towards concerted AdE3-type pathways for both syn and anti additions. researchgate.net

The mechanism of the Sharpless asymmetric dihydroxylation, which often employs (DHQD)₂PHAL, is generally understood to involve the formation of an osmium tetroxide-ligand complex, followed by a [3+2]-cycloaddition with the alkene to form a cyclic intermediate. wikipedia.org Subsequent hydrolysis releases the diol and the reduced osmate, which is then reoxidized to complete the catalytic cycle. wikipedia.org While a [3+2] cycloaddition is widely accepted, some studies have also proposed a [2+2] cycloaddition followed by rearrangement. wikipedia.org

Role of Noncovalent Interactions in Chiral Induction

Noncovalent interactions are at the heart of chiral recognition and induction in (DHQD)₂PHAL-catalyzed reactions. These interactions, though individually weak, collectively create a highly organized chiral environment that dictates the stereochemical outcome of the reaction.

π-π stacking interactions between the aromatic rings of the substrate and the quinoline moieties of the (DHQD)₂PHAL ligand are frequently cited as a key element in achieving high enantioselectivity. nih.govnih.gov For example, in the dihydroxylation of certain substrates, the presence of an aromatic group that can engage in π-stacking with the phthalazine unit of the catalyst can significantly influence the enantioselectivity.

Hydrogen bonding is another critical noncovalent interaction, particularly for substrates containing hydrogen-bond donor groups like carboxylic acids, amides, and carbamates. rsc.org In the chlorolactonization of alkenoic acids, the catalyst is believed to bind the carboxylic acid substrate through hydrogen bonding, pre-organizing it for the subsequent enantioselective chlorination. acs.org

Recent research has also highlighted the importance of lone-pair–π interactions in stereocontrol. nih.gov These interactions, occurring between a lone pair of electrons on a heteroatom in the substrate and a π-system of the ligand, can be a deciding factor in differentiating between enantiomeric transition states. nih.gov Furthermore, the formation of chiral aggregates of (DHQD)₂PHAL under certain reaction conditions has been shown to enhance enantioselectivity, suggesting that intermolecular interactions between catalyst molecules can also play a role in chiral induction. researchgate.netnih.gov

Applications in Natural Product and Pharmaceutical Synthesis

Synthesis of Chiral Vicinal Diols as Key Intermediates

The primary application of (DHQD)2PHAL is in the Sharpless asymmetric dihydroxylation, which converts prochiral alkenes into chiral vicinal diols with high enantiomeric excess. researchgate.netorganic-chemistry.orgrsc.org These diols are versatile synthetic intermediates, serving as foundational building blocks for a multitude of more complex structures. mdpi.comresearchgate.net The reaction is typically performed using a catalytic amount of osmium tetroxide in the presence of this compound and a stoichiometric co-oxidant like potassium ferricyanide (B76249). alfa-chemistry.comwikipedia.org The commercially available "AD-mix-β" conveniently combines these reagents for ease of use. alfa-chemistry.comwikipedia.org The selection of the this compound ligand specifically leads to the formation of one of two possible enantiomers of the diol product. researchgate.netwikipedia.org

The mechanism involves the formation of a chiral complex between osmium tetroxide and the this compound ligand. wikipedia.org This complex then reacts with the alkene in a stereoselective manner, directing the dihydroxylation to one face of the double bond. alfa-chemistry.com This process has been successfully applied to a wide range of alkenes, demonstrating its broad substrate scope. wikipedia.org

Total Synthesis of Biologically Active Compounds

The chiral diols produced via this compound-catalyzed dihydroxylation are pivotal in the total synthesis of numerous biologically active compounds. mdpi.comrsc.org This methodology has been instrumental in achieving the synthesis of various natural products, including alkaloids, macrolides, and polyketides. mdpi.com

Insect Hormones (e.g., (+)-exo-brevicomin)

The insect pheromone (+)-exo-brevicomin is a notable example of a natural product synthesized using Sharpless asymmetric dihydroxylation with this compound. alfa-chemistry.com The key step in its synthesis involves the creation of a chiral diol intermediate from a corresponding olefin, establishing the necessary stereochemistry for the final product. slideshare.net

Anticancer Drugs (e.g., Camptothecin)

The synthesis of intermediates for the potent anticancer drug Camptothecin and its analogs has been significantly advanced by the use of this compound. alfa-chemistry.com In the total synthesis of these complex molecules, asymmetric dihydroxylation is employed to introduce crucial stereocenters with high precision. For instance, an asymmetric dihydroxylation of a cyclic enol ether intermediate using this compound and potassium osmate is a key step in producing a chiral hydroxylactone, a vital precursor to Camptothecin analogs like CKD-602. drugfuture.comlucp.net This approach has been utilized in large-scale preparations of Camptothecin intermediates.

Other Complex Organic Molecules (e.g., Goyazensolide, Zephyranthine, Epi-muscarine alkaloid)

The versatility of this compound is further highlighted in the total synthesis of other intricate organic molecules.

Goyazensolide: The total synthesis of this natural product involves a Sharpless asymmetric dihydroxylation step to create a key chiral intermediate. mdpi.comencyclopedia.pub Specifically, an alkyne-containing precursor is subjected to dihydroxylation using a pyridazine-based analog of the PHAL ligand, (DHQD)2Pyr, to yield a diol with high stereoselectivity. mdpi.comencyclopedia.pub

Zephyranthine: The enantioselective synthesis of the alkaloid (-)-zephyranthine has been accomplished with a final-step Sharpless asymmetric dihydroxylation using AD-mix-β, which contains this compound. mdpi.comencyclopedia.pub This reaction proceeds with a good diastereoselectivity ratio to afford the target natural product. mdpi.comencyclopedia.pub

Epi-muscarine alkaloid: The synthesis of epi-muscarine alkaloids, a class of tetrahydrofuran-containing natural products, also utilizes asymmetric dihydroxylation as a key strategic element to establish the required stereochemistry. mdpi.com

Development of Novel Therapeutic Agents

The unique molecular architecture of this compound makes it valuable in the synthesis of novel therapeutic agents beyond the realm of natural product total synthesis. chemimpex.com Its role as a chiral catalyst enables the efficient creation of specific enantiomers of pharmaceutical compounds, which is crucial as different enantiomers can have vastly different biological activities. For instance, it has been employed in the synthesis of chiral β-amino alcohols, which are key intermediates in a number of therapeutic agents. Furthermore, triclosan (B1682465) analogs synthesized using this compound have shown potent antimalarial activity. innovareacademics.in

Synthesis of Chiral Heterocycles

This compound has also proven effective in catalyzing the asymmetric synthesis of chiral heterocycles, which are prevalent structural motifs in many pharmaceuticals and biologically active compounds. msu.educhinesechemsoc.org For example, it has been used to catalyze the asymmetric chlorolactonization of alkenoic acids and the chlorocyclization of unsaturated amides to produce chiral lactones and other N-heterocycles. msu.educhinesechemsoc.org This methodology provides a direct route to enantiomerically enriched heterocyclic compounds that are valuable for drug discovery and development. mdpi.com The ligand has also been used in the organocatalytic asymmetric Neber reaction to synthesize chiral spirooxindole 2H-azirines. thieme-connect.com

Advanced Research Directions and Future Perspectives

Catalyst Design and Optimization

The efficacy of (DHQD)2PHAL as a chiral catalyst is not static; it is the subject of continuous research aimed at enhancing its performance and expanding its applicability. These efforts are primarily focused on the strategic modification of its core components and the development of entirely new catalytic systems inspired by its success.

Modifications of the PHAL Linker and Cinchona Alkaloid Moieties

The structure of this compound features two dihydroquinidine (B8771983) (DHQD) units connected by a phthalazine (B143731) (PHAL) linker. Both of these components offer opportunities for modification to fine-tune the catalyst's steric and electronic properties. Researchers have explored the impact of altering the phthalazine linker, recognizing its crucial role in establishing the catalyst's three-dimensional structure and, consequently, its ability to induce chirality. msu.edunih.gov Studies have shown that even subtle changes to the linker can significantly influence the enantioselectivity of the catalyzed reactions. nih.gov The conformational rigidity of the ether connections to the linker has been identified as a key factor, with more rigid systems often leading to higher enantioinduction. researchgate.net

Simultaneously, modifications to the cinchona alkaloid moieties themselves are being investigated. These alkaloids possess a complex and tunable structure that can be altered to enhance interactions with specific substrates. acs.org The development of derivatives with different substituents on the quinoline (B57606) ring or alterations to the quinuclidine (B89598) core can lead to catalysts with improved activity and selectivity. thieme-connect.com The goal of these modifications is to create a more effective "chiral pocket" within the catalyst that can better discriminate between the two faces of a prochiral substrate. nih.gov

Development of Next-Generation Chiral Catalysts

The insights gained from studying this compound are fueling the design of next-generation chiral catalysts. This includes the synthesis of novel dimeric cinchona alkaloids with different aromatic linkers, such as pyrimidine (B1678525) (PYR) and anthraquinone (B42736) (AQN). acs.orgyork.ac.uk These new catalysts are evaluated for their performance in various asymmetric reactions, with the aim of identifying systems that offer superior enantioselectivity or broader substrate scope. msu.edu The design of these new catalysts is often guided by a combination of experimental results and computational modeling, which can help to predict the most promising structural modifications. msu.edu

Aggregation-Induced Asymmetric Catalysis

A fascinating and relatively new area of research is the phenomenon of aggregation-induced asymmetric catalysis. nih.govresearchgate.netnih.govst-andrews.ac.uk Studies have shown that the aggregation of chiral catalysts like this compound can lead to a significant enhancement of enantioselectivity in certain reactions. nih.govresearchgate.netnih.govst-andrews.ac.uk This effect is particularly pronounced in co-solvent systems, such as tetrahydrofuran (B95107) (THF) and water, where the ratio of the solvents can be adjusted to control the degree of catalyst aggregation. nih.govresearchgate.netnih.gov

For instance, in the asymmetric dihydroxylation of olefins, it has been demonstrated that the enantiomeric ratio of the product can be dramatically improved by promoting the formation of chiral aggregates of this compound. nih.govresearchgate.net This strategy has been shown to enhance chiral induction from an enantiomeric ratio of 78:22 to as high as 97:3 simply by altering the solvent composition. nih.govresearchgate.netnih.gov The formation of these aggregates can also be induced by the addition of salts like sodium chloride or by increasing the concentration of the chiral ligand. nih.govnih.gov This approach represents a novel method for controlling chirality in asymmetric synthesis and is an active area of investigation. nih.govnih.govst-andrews.ac.uk

Investigation of this compound in Novel Reaction Types

While this compound is famously associated with the Sharpless asymmetric dihydroxylation, its utility extends to a much broader range of chemical transformations. wikipedia.orgbuchler-gmbh.commdpi.com Researchers are continuously exploring its application in novel reaction types, demonstrating its versatility as a chiral catalyst. buchler-gmbh.com

Some of the notable reactions where this compound has been successfully employed include:

Asymmetric Halofunctionalization: This includes chlorolactonization, chloroetherification, and bromoesterification reactions, where the catalyst effectively controls the stereochemical outcome. acs.orgmsu.eduresearchgate.net Kinetic and computational studies have been instrumental in elucidating the mechanisms of these reactions. msu.eduacs.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): this compound has been found to be an excellent accelerating ligand for the synthesis of 1,2,3-triazoles in water under aerobic conditions, highlighting its potential in "click chemistry". researchgate.netrsc.org

Palladium-Catalyzed Suzuki-Miyaura Coupling: A catalyst system of Pd(OAc)2 and this compound has been shown to be effective for the synthesis of biaryls in water at room temperature, offering a simple and recyclable method for this important carbon-carbon bond-forming reaction. rsc.org

Enantioselective Bromochlorination: In the presence of a chiral Lewis base promoter like this compound, an enantioselective bromochlorination of chalcones has been achieved with high enantiomeric ratios. acs.org

These examples underscore the broad applicability of this compound and the ongoing efforts to expand its catalytic repertoire.

Sustainable and Environmentally Benign Applications

The principles of green chemistry are increasingly influencing the design of chemical processes, and the use of this compound aligns well with these goals. By enabling catalytic asymmetric synthesis, this compound contributes to waste reduction by minimizing the need for stoichiometric chiral auxiliaries. sigmaaldrich.com

Furthermore, research is focused on developing more environmentally friendly reaction conditions. The use of water as a solvent in reactions such as the CuAAC and Suzuki-Miyaura coupling is a significant step towards greener chemical synthesis. researchgate.netrsc.orgrsc.org The ability to recycle and reuse the catalyst system, as demonstrated in the Suzuki-Miyaura coupling, further enhances the sustainability of these processes. rsc.org The development of soluble polymer-bound versions of the ligand also facilitates catalyst recovery and reuse. researchgate.netscispace.com

Computational Approaches for Predictive Catalysis

Computational chemistry has become an indispensable tool in the study and development of catalysts like this compound. acs.org Density Functional Theory (DFT) calculations and other modeling techniques are used to gain insights into reaction mechanisms, understand the origins of stereoselectivity, and predict the performance of new catalyst designs. researchgate.netacs.org

Computational studies can help to:

Elucidate Reaction Mechanisms: By modeling the transition states of a reaction, chemists can understand the key interactions between the catalyst and the substrate that determine the stereochemical outcome. nih.govacs.org

Predict Catalyst Performance: Virtual screening of catalyst libraries can help to identify promising new catalyst structures before they are synthesized in the lab, saving time and resources. wecomput.com For example, simulations have been used to evaluate the potential substrate scope of this compound, with results that align well with experimental data. wecomput.com

Guide Catalyst Design: Computational models can be used to rationally design new catalysts with improved properties by providing a detailed understanding of the structure-activity and structure-enantioselectivity relationships. msu.eduacs.org

The synergy between computational and experimental approaches is crucial for accelerating the discovery and optimization of next-generation chiral catalysts based on the this compound scaffold.

Q & A

Advanced Research Question

  • Molecular Orbital Theory : Predicts regioselectivity in ligand-substrate interactions.
  • Transition State Theory : Models activation energy barriers for catalytic cycles.
  • Ligand Field Theory : Explains metal-center electronic configurations influencing reactivity. Integrate these with kinetic isotope effect (KIE) experiments to validate hypotheses .

How to integrate computational and experimental data for this compound’s reaction pathway modeling?

Advanced Research Question

  • Hybrid QM/MM simulations : Map free energy surfaces for catalytic steps.
  • Experimental validation : Compare computed activation parameters (ΔG‡) with Arrhenius plots from kinetic assays.
  • Bayesian statistics : Quantify uncertainty in computational predictions against empirical data .

What methodological limitations arise in studying this compound’s environmental degradation pathways?

Advanced Research Question

  • Analytical sensitivity : LC-MS/MS may fail to detect trace degradation products; use isotopic labeling (e.g., ¹³C) for enhanced tracking.
  • Ecological validity : Lab-scale models may not replicate real-world conditions; employ microcosm studies with soil/water matrices .

How to formulate research questions addressing knowledge gaps in this compound’s applications?

Basic Research Question

  • Gap analysis : Conduct a systematic review to identify understudied areas (e.g., photostability, toxicity).
  • PICOT framework : Define Population (compound variants), Intervention (functionalization), Comparison (existing catalysts), Outcome (efficiency metrics), Timeframe (reaction duration) .

What steps ensure rigor in qualitative studies of this compound’s synthetic scalability?

Advanced Research Question

  • Iterative coding : Categorize challenges (e.g., purification bottlenecks) using grounded theory.
  • Triangulation : Cross-check interview data (with synthetic chemists) against lab logs and yield datasets.
  • Peer debriefing : Mitigate researcher bias through independent audits of qualitative conclusions .

How to validate novel analytical methods for this compound quantification in complex matrices?

Advanced Research Question

  • ICH Q2(R1) compliance : Assess linearity (R² ≥ 0.995), precision (%RSD < 5%), and recovery (90–110%).
  • Cross-validation : Compare results across LC-MS, HPLC-UV, and fluorescence assays.
  • Matrix effect studies : Test interference from biological/environmental contaminants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.